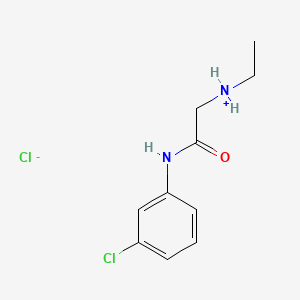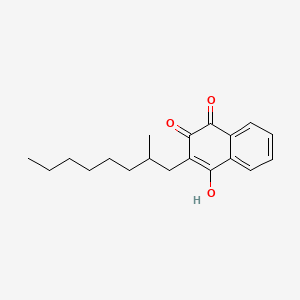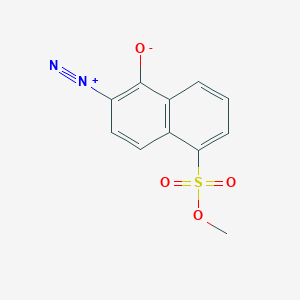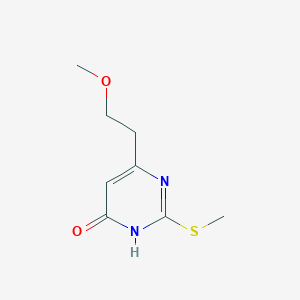
Tributylthiocyanatostannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributylthiocyanatostannane is an organotin compound characterized by the presence of three butyl groups and a thiocyanate group attached to a tin atom. This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributylthiocyanatostannane can be synthesized through the reaction of tributyltin chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tributylthiocyanatostannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and butyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tributylthiocyanatostannane has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyltin chloride
- Tributyltin hydride
- Tributyltin acetate
- Tributyltin fluoride
Uniqueness
Tributylthiocyanatostannane is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity compared to other tributyltin compounds. This makes it particularly useful in specific synthetic applications and research studies .
Propiedades
| 23654-14-0 | |
Fórmula molecular |
C13H27NSSn |
Peso molecular |
348.1 g/mol |
Nombre IUPAC |
tributylstannyl thiocyanate |
InChI |
InChI=1S/3C4H9.CHNS.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;3H;/q;;;;+1/p-1 |
Clave InChI |
UNZLNUJIVSVHRQ-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



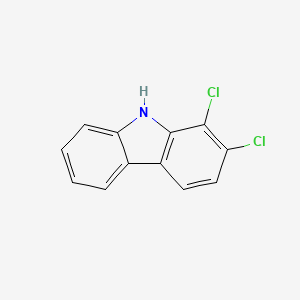
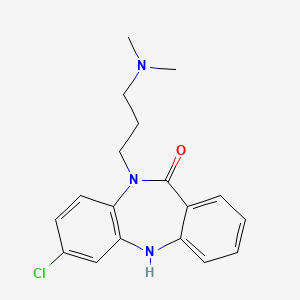
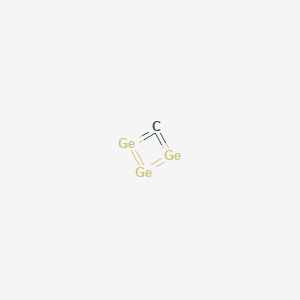
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
